3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound with the molecular formula C8H7O2N3. This compound is part of the triazolopyridine family, known for their diverse biological activities and applications in medicinal chemistry. The structure consists of a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 8th position and a methyl group at the 3rd position.
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid are currently unknown . This compound is part of a unique collection of chemicals provided to early discovery researchers . More research is needed to identify its specific targets and their roles.
Mode of Action
Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to interact with various enzymes and receptors, potentially affecting multiple pathways .
Result of Action
Triazole compounds have been reported to display moderate antiproliferative activities against cancer cells .
Biochemical Analysis
Biochemical Properties
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are involved in critical cellular processes. The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By influencing these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as DNA and RNA, affecting their structure and function. Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, leading to DNA damage and cell death . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses at which the beneficial effects of this compound are maximized, and toxic effects are minimized .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, it can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences mitochondrial function and apoptosis. The localization of this compound can determine its specific cellular effects and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylpyridine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
- Ethyl 5-(2-pyridinyl)-1H-1,2,4-triazole-3-carboxylate
- [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3rd position and the carboxylic acid group at the 8th position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDVVNLWDIPHAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.